N-[(1Z)-1-(Furan-2-YL)-3-oxo-3-{4-[(2E)-3-phenylprop-2-EN-1-YL]piperazin-1-YL}prop-1-EN-2-YL]benzamide
Description
N-[(1Z)-1-(Furan-2-YL)-3-oxo-3-{4-[(2E)-3-phenylprop-2-EN-1-YL]piperazin-1-YL}prop-1-EN-2-YL]benzamide is a complex organic compound that features a furan ring, a piperazine ring, and a benzamide moiety
Properties
IUPAC Name |
N-[(Z)-1-(furan-2-yl)-3-oxo-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c31-26(23-12-5-2-6-13-23)28-25(21-24-14-8-20-33-24)27(32)30-18-16-29(17-19-30)15-7-11-22-9-3-1-4-10-22/h1-14,20-21H,15-19H2,(H,28,31)/b11-7+,25-21- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUIVNQDECCXBB-MNWWFBHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CO3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)/C(=C/C3=CC=CO3)/NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-(Furan-2-YL)-3-oxo-3-{4-[(2E)-3-phenylprop-2-EN-1-YL]piperazin-1-YL}prop-1-EN-2-YL]benzamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Formation of the Piperazine Ring: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The furan and piperazine rings are then coupled with a benzamide derivative through a series of condensation reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-(Furan-2-YL)-3-oxo-3-{4-[(2E)-3-phenylprop-2-EN-1-YL]piperazin-1-YL}prop-1-EN-2-YL]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-[(1Z)-1-(Furan-2-YL)-3-oxo-3-{4-[(2E)-3-phenylprop-2-EN-1-YL]piperazin-1-YL}prop-1-EN-2-YL]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-(Furan-2-YL)-3-oxo-3-{4-[(2E)-3-phenylprop-2-EN-1-YL]piperazin-1-YL}prop-1-EN-2-YL]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1Z)-1-(Furan-2-YL)-3-oxo-3-{4-[(2E)-3-phenylprop-2-EN-1-YL]piperazin-1-YL}prop-1-EN-2-YL]benzamide derivatives.
Other furan-containing benzamides: .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
